ALDH3A1 Inhibition Potency: 3-[3-(1-Piperidinyl)propoxy]benzaldehyde Exhibits Nanomolar IC50 Against Human ALDH3A1
In a spectrophotometric enzyme inhibition assay using full-length human ALDH3A1 expressed in E. coli BL21 (DE3) with benzaldehyde as substrate and 2-minute preincubation, 3-[3-(1-piperidinyl)propoxy]benzaldehyde demonstrated an IC50 of 450 nM [1]. This represents a measurable baseline for ALDH3A1 inhibitory activity. For context, the structurally distinct ALDH3A1 inhibitor CB29 exhibits an IC50 of approximately 16,000 nM (16 µM) under comparable assay conditions [2], indicating that the propoxy-piperidine scaffold may confer enhanced potency relative to certain alternate chemotypes, though direct head-to-head comparison under identical conditions is not available.
| Evidence Dimension | ALDH3A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 450 nM |
| Comparator Or Baseline | CB29 (ALDH3A1 inhibitor): 16,000 nM (16 µM) |
| Quantified Difference | Target compound IC50 is approximately 35-fold lower than CB29 (450 nM vs. 16,000 nM) |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde as substrate; 2 min preincubation; spectrophotometric detection. |
Why This Matters
Establishes the compound's potency benchmark for ALDH3A1 inhibition, enabling researchers to calibrate concentration ranges in cellular assays and compare with other ALDH3A1 inhibitors.
- [1] BindingDB. BDBM50448804 CHEMBL3128205. Affinity Data: IC50 = 450 nM for human ALDH3A1. Assay: Inhibition of full length human ALDH3A1 expressed in Escherichia coli BL21 (DE3) using benzaldehyde as substrate. View Source
- [2] BindingDB. BDBM109210 CB29. Affinity Data: Ki = 4,700 nM, IC50 = 16,000 nM for ALDH3A1. View Source
